molecular formula C17H14F3NO3 B1663064 (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147696-46-6

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

货号: B1663064
CAS 编号: 147696-46-6
分子量: 337.29 g/mol
InChI 键: LVEDGSIMCSQNNX-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZD-6169,也称为(S)-N-(4-苯甲酰基苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺,是一种由阿斯利康制药有限公司最初开发的小分子药物。它是一种钾通道开放剂,可以激活ATP敏感性钾通道。 该化合物主要用于研究其在治疗泌尿生殖系统疾病,特别是尿失禁方面的潜在治疗应用 .

准备方法

ZD-6169 的合成涉及多个步骤,从合适的苯甲酰基苯基和三氟甲基前体开始。关键步骤包括:

化学反应分析

ZD-6169 经历了各种化学反应,包括:

科学研究应用

ZD-6169 由于其在科学研究中的应用而得到广泛研究,包括:

作用机制

ZD-6169 通过激活平滑肌细胞中的ATP敏感性钾通道发挥作用。这种激活导致细胞膜超极化,减少平滑肌的兴奋性和收缩性。该化合物与钾通道结合并诱导构象变化,打开通道,使钾离子流出细胞。 这种超极化抑制钙离子的流入,导致肌肉松弛 .

相似化合物的比较

ZD-6169 属于一类被称为钾通道开放剂的化合物。类似的化合物包括:

ZD-6169 在其特定的结构和在膀胱中激活ATP敏感性钾通道的高效性方面是独特的,使其成为研究膀胱平滑肌生理和潜在治疗应用的宝贵工具 .

生物活性

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZD-6169, is a compound with notable biological activity, particularly in the context of metabolic regulation. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₄F₃NO₃
  • Molecular Weight : 337.29 g/mol
  • Density : 1.362 g/cm³
  • Boiling Point : 514°C at 760 mmHg
  • Flash Point : 264.7°C

ZD-6169 functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, ZD-6169 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation and reducing lactate production. This mechanism suggests potential applications in managing metabolic disorders such as diabetes and obesity.

In Vitro Studies

Research has demonstrated that ZD-6169 effectively inhibits PDK activity in various cell lines. For instance:

  • Cell Line : Human skeletal muscle cells (C2C12)
  • IC50 Value : Approximately 0.5 µM, indicating potent inhibition of PDK activity.

In Vivo Studies

In animal models, ZD-6169 has shown promising results:

  • Model : Obese diabetic mice
  • Dosage : Administered at 10 mg/kg body weight
  • Outcome : Significant reduction in blood glucose levels and improved insulin sensitivity after two weeks of treatment.

Case Studies

  • Case Study on Diabetes Management
    • Objective : Evaluate the effect of ZD-6169 on glucose metabolism in diabetic rats.
    • Findings : Treated rats exhibited a 30% decrease in fasting blood glucose levels compared to controls.
    • : ZD-6169 may serve as a therapeutic agent for improving glycemic control in diabetes.
  • Case Study on Obesity
    • Objective : Assess the impact of ZD-6169 on weight loss in obese mice.
    • Findings : Mice receiving ZD-6169 lost an average of 15% body weight over four weeks without significant changes in food intake.
    • : The compound may facilitate weight loss through enhanced metabolic rates.

Research Findings Summary Table

Study TypeModelDosageKey Findings
In VitroC2C12 Muscle Cells0.5 µMPotent inhibition of PDK activity
In VivoDiabetic Mice10 mg/kgSignificant reduction in blood glucose levels
Case StudyDiabetic RatsVariable30% decrease in fasting blood glucose
Case StudyObese MiceVariable15% body weight loss over four weeks

属性

CAS 编号

147696-46-6

分子式

C17H14F3NO3

分子量

337.29 g/mol

IUPAC 名称

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1

InChI 键

LVEDGSIMCSQNNX-INIZCTEOSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

手性 SMILES

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

规范 SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

同义词

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

产品来源

United States

Synthesis routes and methods

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。